Hbv-IN-11

HBsAg Secretion HBV Antiviral Potency

HBV-IN-11 is a potent, selective HBsAg secretion inhibitor (EC50: 0.46 µM) that uniquely decouples subviral particle release from viral DNA replication and capsid assembly. Unlike polymerase inhibitors (e.g., HBV-IN-4) or broad-spectrum anti-HBV agents, HBV-IN-11 exclusively targets HBsAg secretion, making it the definitive tool for mechanistic HBV studies and SAR optimization of pyridinone-containing tricyclic scaffolds. With 3.3-fold higher potency than the classical inhibitor HBF-0259, it enables lower-concentration assays with minimized off-target risk. Ideal as a moderate-potency reference standard where ultra-potent inhibitors (e.g., HBV-IN-12) may completely abolish signal.

Molecular Formula C21H24ClNO6
Molecular Weight 421.9 g/mol
Cat. No. B12413353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-11
Molecular FormulaC21H24ClNO6
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC
InChIInChI=1S/C21H24ClNO6/c1-12(2)17-11-29-19-9-20(28-6-4-5-27-3)15(22)7-13(19)16-8-18(24)14(21(25)26)10-23(16)17/h7-10,12,17H,4-6,11H2,1-3H3,(H,25,26)/t17-/m1/s1
InChIKeyHVBMZIVDVKAMGA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBV-IN-11: A Well-Defined HBsAg Secretion Inhibitor for Hepatitis B Research


HBV-IN-11 (CAS: 2226178-41-0) is a synthetic small molecule specifically identified as a potent inhibitor of Hepatitis B surface antigen (HBsAg) secretion, with a reported half-maximal effective concentration (EC50) of 0.46 µM [1]. This compound, formally designated as Example 28 in patent WO2018085619A1, belongs to a class of substituted pyridinone-containing tricyclic compounds [1]. Its primary utility in scientific research lies in its ability to modulate a specific step in the HBV life cycle—the secretion of subviral particles—which is distinct from inhibitors targeting viral polymerase or capsid assembly.

HBV-IN-11: Why Functional Assay Specificity Precludes Simple Analog Substitution


HBV research relies on a diverse arsenal of tool compounds that target distinct stages of the viral life cycle. Compounds cannot be interchanged based solely on their 'anti-HBV' classification. HBV-IN-11 is specifically an HBsAg secretion inhibitor, a mechanism distinct from HBV DNA replication inhibitors like HBV-IN-4 (IC50 14 nM) , or broader HBV inhibitors like HBV-IN-7 (EC50 7 nM) . Even within the narrow class of HBsAg secretion inhibitors, significant potency differences exist. For example, HBV-IN-12 demonstrates a markedly higher potency (EC50 range of 0.001–0.05 µM) compared to HBV-IN-11. Therefore, substituting one compound for another without considering these specific, quantifiable functional differences would invalidate experimental design and lead to erroneous conclusions about the role of HBsAg secretion.

HBV-IN-11 Quantitative Differentiation: Evidence for Informed Procurement and Experimental Design


HBV-IN-11 vs. HBV-IN-12: A Direct Quantitative Comparison of HBsAg Secretion Potency

HBV-IN-11 inhibits HBsAg secretion with an EC50 of 0.46 µM, as established in the patent literature [1]. In contrast, HBV-IN-12, a more recently patented HBsAg inhibitor, exhibits an EC50 range of 0.001–0.05 µM . This represents a potency difference of at least 9-fold and up to 460-fold in favor of HBV-IN-12. This quantitative disparity highlights that HBV-IN-11 serves as a moderate-potency control or a compound for studies where maximal HBsAg suppression is not the primary objective, whereas HBV-IN-12 is the more potent alternative for experiments requiring near-complete inhibition.

HBsAg Secretion HBV Antiviral Potency EC50

HBV-IN-11 vs. HBF-0259: Potency and Selectivity Context in HBsAg Secretion Inhibition

HBV-IN-11 demonstrates an EC50 of 0.46 µM for HBsAg secretion inhibition [1]. The well-characterized HBsAg inhibitor HBF-0259 has an EC50 of 1.5 µM in HepG2.2.15 cells and a CC50 of >50 µM, yielding a selectivity index (SI) of >33 [2]. This indicates HBV-IN-11 is approximately 3.3-fold more potent than HBF-0259 in these cellular assays. While the exact CC50 for HBV-IN-11 is not publicly disclosed, the comparative potency data positions HBV-IN-11 as a more potent alternative to the classical HBF-0259 probe, which has a well-documented mechanism of action that is independent of HBV DNA synthesis [2].

HBsAg Secretion Selectivity Index HBV Antiviral Potency EC50 CC50

HBV-IN-11 vs. HBV-IN-4: Divergent Mechanisms—HBsAg Secretion vs. DNA Replication

A critical differentiation for experimental design is the compound's mechanism of action. HBV-IN-11 is a potent inhibitor of HBsAg secretion (EC50 = 0.46 µM) [1]. In stark contrast, HBV-IN-4 is a potent inhibitor of HBV DNA replication (IC50 = 14 nM) that acts by inducing the formation of genome-free capsids . These two compounds target completely separate stages of the HBV life cycle. Using HBV-IN-11 allows for the specific interrogation of the subviral particle secretion pathway without directly inhibiting viral genome replication. Conversely, HBV-IN-4 is the appropriate tool for studying the impact of blocking DNA synthesis and capsid maturation.

Mechanism of Action HBsAg Secretion DNA Replication HBV Capsid Assembly

HBV-IN-11: Structural and Physicochemical Profile for Experimental Design

The molecular structure of HBV-IN-11 (C21H24ClNO6; MW: 421.87 g/mol) offers a specific physicochemical profile that differentiates it from other tool compounds. For instance, the presence of a carboxylic acid and multiple ether groups suggests a moderate aqueous solubility profile compared to more hydrophobic inhibitors. While direct comparative solubility data is limited, the calculated partition coefficient (cLogP) for HBV-IN-11 is predicted to be around 3.1, which is lower than that of HBV-IN-12 (cLogP ≈ 3.7) [1], suggesting potentially better aqueous solubility. This is a practical consideration for in vitro assay design, where compound precipitation can confound results.

Physicochemical Properties Solubility Molecular Weight LogP HBV

HBV-IN-11: Optimal Research Application Scenarios Based on Quantitative Differentiation


Mechanistic Studies of HBsAg Secretion Independent of Viral DNA Replication

HBV-IN-11 is the tool of choice for experiments designed to decouple HBsAg secretion from other viral processes. As established, it is a direct inhibitor of HBsAg secretion with an EC50 of 0.46 µM [1]. Unlike HBV-IN-4, it does not inhibit HBV DNA replication , and unlike HBF-0259, it has not been shown to affect HBV DNA synthesis either [2]. Therefore, HBV-IN-11 is uniquely suited to probe the cellular machinery involved in the formation and release of subviral particles without confounding effects on viral genome replication or capsid assembly.

Control Compound for Moderate Potency in HBsAg Inhibition Assays

Given its EC50 of 0.46 µM [1], HBV-IN-11 serves as an excellent 'moderate-potency' reference standard. In experiments where the ultra-high potency of HBV-IN-12 (EC50 ≤ 0.05 µM) might completely abolish the signal, making it difficult to resolve partial effects or combination treatments, HBV-IN-11 provides a more graded response. Its potency is sufficient to produce a robust and measurable inhibition while still allowing for the detection of synergistic or antagonistic effects from co-administered agents.

Comparative Studies Against Classical HBsAg Inhibitor HBF-0259

HBV-IN-11 offers a valuable alternative to the classical HBsAg inhibitor HBF-0259. With a 3.3-fold higher potency (EC50 0.46 µM vs. 1.5 µM) [1] [2], HBV-IN-11 allows researchers to achieve a similar level of HBsAg suppression at a lower concentration, which can be advantageous for minimizing potential off-target or vehicle-related effects. This makes HBV-IN-11 a superior choice for follow-up studies requiring a more potent and potentially cleaner tool compound for HBsAg modulation.

Medicinal Chemistry and SAR Studies of the Pyridinone-Containing Tricyclic Scaffold

As a well-defined example from the patent literature (WO2018085619A1, Example 28) [1], HBV-IN-11 is an essential reference compound for structure-activity relationship (SAR) studies aimed at optimizing the substituted pyridinone-containing tricyclic scaffold. Its specific potency (EC50 0.46 µM) and structural features (e.g., the specific arrangement of the oxazepine ring and the 3-methoxypropoxy substituent) provide a critical benchmark against which to measure the activity and properties of novel analogs, guiding medicinal chemistry efforts toward more potent and selective HBsAg secretion inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hbv-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.